3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione
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Overview
Description
3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione is an organic compound with the molecular formula C14H20O4 It is characterized by the presence of a dimethoxyphenyl group attached to a pentane-2,4-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione typically involves the reaction of 2,5-dimethoxybenzyl chloride with pentane-2,4-dione in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,5-Dimethoxyphenyl)methylidene]pentane-2,4-dione
- 3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione derivatives with different substituents .
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the dimethoxyphenyl group and the pentane-2,4-dione backbone.
Properties
CAS No. |
33654-63-6 |
---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-[(2,5-dimethoxyphenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C14H18O4/c1-9(15)13(10(2)16)8-11-7-12(17-3)5-6-14(11)18-4/h5-7,13H,8H2,1-4H3 |
InChI Key |
RMMOSQZDJCWLFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=C(C=CC(=C1)OC)OC)C(=O)C |
Origin of Product |
United States |
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